molecular formula C4H10N2 B1421544 Piperazine-D10 CAS No. 362049-61-4

Piperazine-D10

Cat. No.: B1421544
CAS No.: 362049-61-4
M. Wt: 96.2 g/mol
InChI Key: GLUUGHFHXGJENI-YQMDOBQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine-D10 (CAS 362049-61-4) is a deuterated analog of piperazine where ten hydrogen atoms are replaced by deuterium, with a molecular formula of C4D10N2 and a molecular weight of 96.2 g/mol . This isotope-labeled compound is a critical tool in pharmaceutical and materials science research. In drug discovery, the piperazine scaffold is a privileged structure used to modulate the pharmacokinetic and pharmacodynamic properties of new molecular entities . Incorporating deuterium, such as in this compound, can alter the metabolic profile of a drug candidate, making this compound invaluable for metabolism studies and the development of new therapeutics with improved safety and efficacy profiles. Beyond pharmaceuticals, piperazine-based ligands are utilized in constructing metal-organic coordination polymers, which show promise as advanced materials, such as highly sensitive fluorescent sensors for detecting environmental pollutants like nitrophenol and nitroaniline in water . Piperazine itself is a versatile building block, freely soluble in water, with a basic pKb of 4.19 . This compound is supplied for laboratory research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,2,3,3,4,5,5,6,6-decadeuteriopiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/i1D2,2D2,3D2,4D2/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUUGHFHXGJENI-YQMDOBQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1[2H])([2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678652
Record name (~2~H_10_)Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362049-61-4
Record name (~2~H_10_)Piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analytical Research Applications of Piperazine D10

Application as Internal Standards in Quantitative Analysis

One of the primary applications of Piperazine-D10 is as an internal standard (IS) in quantitative analytical methods. An internal standard is a substance with similar properties to the analyte that is added in a known quantity to all samples, including calibration standards and unknown samples, before processing. scioninstruments.com This practice is crucial for correcting variations that can occur during sample preparation, extraction, and instrumental analysis, thereby enhancing the precision and accuracy of the results. scioninstruments.comkcasbio.com Deuterated compounds like this compound are considered the "gold standard" for internal standards in mass spectrometry-based assays because they co-elute with the analyte and exhibit similar ionization behavior, yet are distinguishable by their mass. kcasbio.comlcms.cz

In mass spectrometry, quantification is achieved by measuring the intensity of an ion signal corresponding to the analyte. However, this signal can be affected by a phenomenon known as the matrix effect, where other components in the sample can either suppress or enhance the ionization of the analyte, leading to inaccurate results. mdpi.com The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective way to compensate for these effects. mdpi.com

The SIL-IS is added to the sample at a fixed concentration early in the sample preparation process. kcasbio.com Because the SIL-IS is chemically almost identical to the analyte, it experiences the same losses during extraction and the same matrix effects during ionization. cerilliant.com The quantification is then based on the ratio of the MS signal of the analyte to the signal of the SIL-IS. scioninstruments.com This ratio remains stable even if the absolute signal intensities fluctuate, leading to more reliable and reproducible measurements. mdpi.com For example, in the quantification of N-nitrosopiperazine, its deuterated analogue, N-nitrosopiperazine-d8, was used as the internal standard, with the mass spectrometer monitoring specific precursor-to-product ion transitions for both the analyte (m/z 116.1 → 85.1) and the standard (m/z 124.0 → 93.0). scholaris.ca

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that separates compounds in a mixture before they are detected by a mass spectrometer. When coupled with the use of deuterated internal standards, LC-MS provides highly selective and sensitive quantitative analysis. lcms.cznih.gov The use of deuterated analogs is considered the best practice for obtaining the most reliable results in the analysis of biological materials. mdpi.com

In a typical LC-MS workflow, the deuterated standard is designed to have a slightly different mass but nearly identical retention time to the analyte. kcasbio.com This ensures that both compounds pass through the chromatographic column and enter the mass spectrometer under the same conditions at virtually the same time. This co-elution is critical for the internal standard to accurately reflect any variations affecting the analyte during the analytical run. kcasbio.com Numerous studies on the detection of piperazine (B1678402) derivatives in various samples have successfully employed deuterated internal standards like Benzylpiperazine-D7 (BZP-D7) and 1-(3-chlorophenyl)piperazine-D8 (mCPP-D8) to ensure the highest level of confidence in the results. mdpi.comnih.govnih.gov

The table below summarizes examples of deuterated piperazine analogs used as internal standards in LC-MS analysis.

Internal StandardAnalyte(s)ApplicationReference
Benzylpiperazine-D7 (BZP-D7)Benzylpiperazine (BZP), other piperazine derivativesDetection of designer drugs mdpi.comnih.govnih.gov
m-Chlorophenylpiperazine-D8 (mCPP-D8)m-Chlorophenylpiperazine (mCPP), other piperazine derivativesDetection of designer drugs mdpi.comnih.gov
Trifluoromethylphenylpiperazine-D4 (TFMPP-D4)Trifluoromethylphenylpiperazine (TFMPP)Detection of designer drugs mdpi.comnih.gov
N-Nitrosopiperazine-d8N-NitrosopiperazineQuantification in treated wastewater scholaris.ca

Mass Spectrometry (MS) Techniques for Quantification

Spectroscopic Characterization of Deuterated Piperazines

The synthesis and use of a deuterated compound like this compound require rigorous characterization to confirm its structure, the location of the deuterium (B1214612) labels, and its purity. This is accomplished using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For deuterated compounds, both ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) provide critical information.

¹H-NMR: In a ¹H-NMR spectrum of a fully deuterated compound like this compound, the signals corresponding to the protons on the piperazine ring would be absent. The presence of any residual signals in the regions where piperazine protons typically appear (around 2.7-3.4 ppm) would indicate incomplete deuteration. chemicalbook.comchemicalbook.com The integration of these residual signals can be used to estimate the degree of deuteration.

¹³C-NMR: The ¹³C-NMR spectrum is used to confirm the carbon skeleton of the molecule. The spectrum of this compound would show a signal for the carbon atoms of the piperazine ring. nih.gov In a proton-decoupled ¹³C-NMR spectrum, the carbon atoms bonded to deuterium will appear as multiplets due to C-D coupling, which can confirm the position of the deuterium labels. google.com Studies on various piperazine derivatives show that the chemical shifts of the piperazine ring carbons typically appear in the range of 40-55 ppm. nih.govrsc.orglew.ro Temperature-dependent NMR studies can also be performed to investigate the conformational behavior of the piperazine ring, such as the interconversion between chair conformations. rsc.orgrsc.org

The table below shows typical NMR chemical shifts for the piperazine ring.

NucleusSolventChemical Shift (ppm)Reference
¹HD₂O~2.75 chemicalbook.com
¹HCDCl₃~2.84 chemicalbook.com
¹³CDMSO-d₆~46.6, ~51.8 lew.ro
¹³CCDCl₃~45.2 rsc.org

Mass spectrometry is used for two key purposes in the characterization of this compound: determining its isotopic purity and studying its fragmentation pathways.

Isotopic Purity: High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecule and its isotopologues (molecules that differ only in their isotopic composition). researchgate.net By analyzing the relative intensities of the signals corresponding to molecules with different numbers of deuterium atoms (from D0 to D10), the isotopic purity and distribution can be accurately calculated. cerilliant.comresearchgate.net This is crucial for a reference standard, as the presence of significant amounts of unlabeled or partially labeled material could interfere with the quantification of the target analyte. cerilliant.com

Fragmentation Pathway Elucidation: Tandem mass spectrometry (MS/MS) involves selecting an ion of a specific mass-to-charge ratio (m/z) and fragmenting it to observe the resulting product ions. nih.gov By comparing the fragmentation pattern of this compound with that of unlabeled piperazine, researchers can confirm the location of the deuterium atoms. The mass shifts in the fragment ions reveal which parts of the molecule have retained the deuterium labels. usask.cascielo.br This information is vital for understanding the molecule's behavior under ionization and for selecting the most appropriate fragment ions for quantitative analysis in multiple reaction monitoring (MRM) mode. scholaris.ca For instance, studies on other deuterated piperazine analogs have shown how the label is retained or lost in specific fragments, which helps to propose and confirm fragmentation mechanisms. usask.cascielo.brresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structure Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Development of Analytical Reference Standards for this compound

The development of this compound as an analytical reference standard is a meticulous process that ensures its suitability for providing reliable and reproducible results in quantitative assays. An analytical reference standard is a highly purified and well-characterized material used for calibration, identification, or quality control purposes.

The process begins with the chemical synthesis of the deuterated compound, followed by extensive purification to achieve high chemical purity. japsonline.comnih.gov The purified compound then undergoes comprehensive characterization. This involves a suite of analytical techniques to confirm its identity and assess its purity. As described previously, NMR and MS are critical for confirming the structure, isotopic purity, and isotopic distribution. nih.gov Other techniques, such as chromatography (GC, HPLC), are used to determine chemical purity by detecting and quantifying any impurities.

For a material to be qualified as a Certified Reference Material (CRM), this characterization must be performed under a rigorous quality system, such as ISO 17025. lgcstandards.com The stability of the material under specified storage conditions is also evaluated over time to establish a shelf-life. The final product is accompanied by a certificate of analysis that details its identity, purity (both chemical and isotopic), concentration (if in solution), and storage instructions. This ensures that laboratories using the standard can have a high degree of confidence in their analytical results.

Mechanistic and Metabolic Research Involving Piperazine D10

Deuterium (B1214612) Labeling for Investigating Drug Metabolic Pathways

The use of deuterium-labeled compounds like Piperazine-D10 is a cornerstone of modern metabolic research. The subtle mass difference introduced by deuterium provides a powerful handle for analytical techniques, particularly mass spectrometry, to distinguish between the parent drug and its metabolites.

Tracking Metabolic Fate of Piperazine-Containing Drugs

Deuterium labeling is instrumental in tracking the metabolic fate of drugs that contain a piperazine (B1678402) moiety. The piperazine ring is a common structural motif in numerous pharmaceuticals and is subject to several metabolic transformations, including N-oxidation, hydroxylation, N-dealkylation, and ring cleavage. researchgate.net By incorporating deuterium atoms into the piperazine ring, as in this compound, researchers can effectively follow the journey of these molecules through the body. The deuterium atoms act as a stable isotopic signature, enabling the precise identification and quantification of the parent drug and its various metabolites in biological matrices such as plasma, urine, and feces. researchgate.netresearchgate.net This approach has been successfully employed to study the metabolism of a wide range of piperazine-containing drugs, providing a clear picture of their absorption, distribution, metabolism, and excretion (ADME) profiles. marquette.edu

The ability to distinguish deuterated compounds from their non-deuterated counterparts with high sensitivity using mass spectrometry is a key advantage. unam.mx This technique allows for the use of deuterated analogues as internal standards in quantitative bioanalysis, ensuring a high level of confidence and accuracy in the results. researchgate.net For instance, the co-elution of a piperazine derivative with its corresponding deuterated analogue in liquid chromatography-mass spectrometry (LC-MS) analysis allows for precise quantification. researchgate.net

Impact of Deuteration on Metabolic Stability and Half-Life (T1/2)

A significant application of deuterium labeling lies in its potential to enhance the metabolic stability of drugs. juniperpublishers.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in This increased bond strength can make the deuterated position less susceptible to metabolic cleavage by enzymes, particularly cytochrome P450 (CYP) isozymes, which are major players in drug metabolism. juniperpublishers.comunibestpharm.com

By strategically placing deuterium atoms at metabolically labile sites within a drug molecule, it is possible to slow down its rate of metabolism. unibestpharm.com This phenomenon, known as the deuterium kinetic isotope effect, can lead to a reduced rate of systemic clearance and, consequently, a prolonged biological half-life (T1/2). juniperpublishers.comresearchgate.net An extended half-life can translate to less frequent dosing for patients. marquette.edu Research has shown that deuteration can lead to a significant increase in plasma drug concentration and half-life compared to the non-deuterated prototype. informaticsjournals.co.in

Drug PropertyEffect of DeuterationReference
Metabolic StabilityCan be increased due to the stronger C-D bond. juniperpublishers.comunibestpharm.com
Systemic ClearanceCan be reduced. juniperpublishers.com
Biological Half-Life (T1/2)Can be prolonged. juniperpublishers.cominformaticsjournals.co.in
Dosing FrequencyCan potentially be reduced. marquette.edu

It is important to note that the effects of deuteration on metabolic stability are not universal and depend on the specific drug and the position of deuteration. researchgate.net

Investigating Formation of Metabolites and Degradation Products

The use of deuterated compounds like this compound is crucial for identifying and characterizing metabolites and degradation products. encyclopedia.pub The unique mass signature of the deuterium label allows for the unambiguous identification of drug-related material in complex biological samples. eurisotop.com This is particularly valuable in distinguishing drug metabolites from endogenous compounds. eurisotop.com

Studies have shown that while deuteration can alter the rate of metabolism, it generally does not lead to the formation of unique metabolites that are not observed with the non-deuterated analogue. juniperpublishers.com The metabolites formed are typically identical, except for the presence of deuterium. juniperpublishers.com This allows researchers to study the impact of deuteration on the metabolic profile, such as changes in the ratio of parent drug to metabolites or alterations in the amounts of different metabolites formed. juniperpublishers.com

Furthermore, understanding the degradation pathways of piperazine-containing compounds is important. science.govutexas.edu Deuterium labeling can aid in elucidating the mechanisms of both metabolic and chemical degradation. utexas.edu

Elucidation of Reaction Mechanisms using Deuterated Analogues

Beyond metabolic studies, deuterated compounds are invaluable tools for elucidating the intricate details of chemical reaction mechanisms. researchgate.netresearchgate.net The kinetic isotope effect observed upon deuterium substitution can provide strong evidence for the involvement of specific bonds in the rate-determining step of a reaction. unam.mx

Studies of Cleavage and Biotransformation Pathways

The piperazine ring undergoes various biotransformation reactions, including ring cleavage. researchgate.net Deuterated analogues like this compound can be used to probe the mechanisms of these cleavage pathways. By observing the distribution of deuterium in the resulting fragments, researchers can deduce the specific bonds that are broken during the biotransformation process. ethz.ch The biotransformation of the piperazine ring can involve well-known metabolic reactions such as N-oxidation, hydroxylation, and N-dealkylation, as well as less common pathways like N-glucuronidation and the formation of carbamoyl (B1232498) glucuronide adducts. researchgate.net

The study of these pathways is essential for understanding the complete metabolic fate of piperazine-containing drugs and for identifying potentially reactive or toxic metabolites. science.gov

Examination of Iminium Ion Intermediates

The bioactivation of the piperazine ring can proceed through the formation of an iminium ion intermediate. science.gov This is often initiated by the hydroxylation of the α-carbon atom adjacent to a tertiary nitrogen in the piperazine ring. nih.gov These iminium ions are electrophilic and can potentially react with cellular nucleophiles, which is a mechanism often associated with idiosyncratic adverse drug reactions. nih.gov

Deuterium labeling at the α-carbon position can be used to investigate the formation and reactivity of these iminium ion intermediates. researchgate.net The kinetic isotope effect can provide insights into whether the C-H bond cleavage is the rate-limiting step in the formation of the iminium ion. nih.gov The use of trapping agents, in conjunction with LC-MS/MS analysis of deuterated and non-deuterated compounds, can help to confirm the presence and reactivity of these intermediates. nih.gov Understanding the role of iminium ions is critical for assessing the potential toxicity of piperazine-containing compounds. nih.govnih.gov

Pharmacokinetic and Pharmacodynamic Studies with Deuterated Piperazines

The strategic replacement of hydrogen atoms with their stable, non-radioactive isotope, deuterium, has become a significant method in pharmaceutical research to modulate the properties of drug candidates. researchgate.netresearchgate.net This process, known as deuteration, leverages the kinetic isotope effect (KIE). google.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage, particularly by enzymes like the cytochrome P450 (CYP450) family. nih.govfrontiersin.org This subtle atomic substitution can lead to significant alterations in a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) characteristics. researchgate.netnih.gov

In the context of piperazine-containing compounds, deuteration of the piperazine ring or its substituents is explored to enhance therapeutic outcomes. nih.govnih.gov The piperazine moiety is a common structural feature in many active pharmaceutical ingredients and is often a site for metabolic modification. usask.camdpi.com By slowing down the metabolism at this site, deuteration can improve a drug's half-life, increase its systemic exposure, and potentially reduce the formation of toxic metabolites. researchgate.netgoogle.com The first deuterated drug approved by the FDA, deutetrabenazine, serves as a prime example, demonstrating an improved safety profile over its non-deuterated counterpart, tetrabenazine. researchgate.netnih.govfrontiersin.orgnih.govresearchgate.net Such successes have spurred the development of other deuterated compounds, including those with a piperazine scaffold. researchgate.netfrontiersin.org

A key goal of deuteration is to improve a drug's therapeutic window by simultaneously enhancing its efficacy and reducing its toxicity. google.comnih.gov The modification of metabolic pathways can lead to a more favorable safety profile. researchgate.netgoogle.com Research on deuterated piperazine derivatives provides direct evidence for these benefits.

A notable example is the study of PR00012, a deuterated version of the Polo-like kinase 1 (PLK1) inhibitor NMS-P937, where all hydrogen atoms on the piperazine ring were replaced with deuterium. nih.govfrontiersin.orgnih.govresearchgate.net While both compounds showed similar in vitro kinase inhibition, the deuterated analog, PR00012, exhibited a superior safety profile and slightly enhanced efficacy in in vivo models. nih.govnih.gov In toxicity studies involving mice and rats, PR00012 resulted in significantly lower mortality compared to NMS-P937. nih.govnih.govresearchgate.net Specifically, in a 14-day study with Sprague-Dawley rats, NMS-P937 treatment led to the death of one-third of the animals, whereas no deaths occurred in the group treated with PR00012. nih.govnih.govresearchgate.net Concurrently, PR00012 demonstrated a slightly longer half-life and more significant reduction of its target biomarker in tumor-bearing mice, suggesting improved pharmacodynamics. nih.govnih.gov

The enhanced safety and efficacy of PR00012 are attributed to the increased metabolic stability conferred by the deuterated piperazine ring. nih.gov This stability slows down drug metabolism, enhancing bioavailability and reducing the potential for adverse effects. researchgate.netnih.gov

Table 1: Comparative In Vivo Effects of a Deuterated Piperazine Inhibitor (PR00012) and its Non-Deuterated Analog (NMS-P937)

Parameter NMS-P937 (Non-deuterated) PR00012 (Deuterated) Finding Source
Toxicity (Mortality in Rats) 33% mortality in a 14-day study 0% mortality in a 14-day study Deuteration significantly reduced toxicity. nih.govnih.govresearchgate.net
Toxicity (Mortality in Mice) Higher mortality across multiple strains Lower mortality across multiple strains Deuterated compound showed an improved safety profile. nih.govnih.gov
Pharmacokinetics (Half-life) Shorter half-life in vivo Slightly longer half-life in vivo Deuteration extended the compound's duration in the system. nih.govfrontiersin.orgnih.gov
Pharmacodynamics (Tumor Biomarker) Significant reduction of phosphorylated TCTP More significant reduction of phosphorylated TCTP Deuterated compound showed enhanced target engagement. nih.govnih.gov

| Efficacy (Tumor Growth Inhibition) | Good tumor growth inhibition | Slightly better tumor growth inhibition | Deuteration led to a modest improvement in efficacy. | nih.govnih.govresearchgate.net |

The piperazine ring is a critical component for the receptor binding of many compounds, including those targeting serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. oup.comnih.govtandfonline.com For instance, phenylpiperazine derivatives are known to interact with various serotonin receptors, such as 5-HT1A, 5-HT2A, and 5-HT2C, and their binding affinity is crucial for their neuropsychiatric effects. nih.govnih.gov Similarly, certain N-phenylpiperazine analogs are designed as selective ligands for dopamine D2 and D3 receptors. mdpi.com

By deuterating the piperazine ring, as seen in compounds like mCPP-D8, researchers can create more stable internal standards for metabolic studies, allowing for precise tracking of the drug and its metabolites. mdpi.comresearchgate.net This stability can also alter the drug's pharmacological profile in a therapeutic context. For example, a study on the N-trideuteromethyl analogue of the piperazine-containing drug imatinib (B729) found that while the deuterated compound had similar in vitro kinase-inhibiting activity, its in vivo pharmacokinetics differed from the parent drug. nih.gov The reduced rate of N-demethylation observed in vitro did not translate to increased exposure in vivo in rats, highlighting that the effects of deuteration can be complex and are not always predictable from in vitro data alone. nih.gov

Table 2: Examples of Piperazine Derivatives and Their Receptor Binding Targets

Compound Class Example Compound Primary Receptor Targets Relevance Source
Phenylpiperazines 1-(3-chlorophenyl)piperazine (mCPP) Serotonin 5-HT1A, 5-HT2A, 5-HT2C Receptors The piperazine core is essential for serotonin receptor interaction; deuterated versions (mCPP-D8) are used in metabolic analysis. nih.govresearchgate.net
Benzylpiperazines N-benzylpiperazine (BZP) Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Receptors The piperazine structure mediates interaction with key neurotransmitter systems. mdpi.comnih.gov
Indazole-Piperazines D2AAK3 Dopamine D2, Serotonin 5-HT1A, 5-HT2A Receptors The arylpiperazine group is critical for binding to these receptors implicated in schizophrenia. tandfonline.com

| Arylpiperazines | WW-III-55 | Dopamine D3 Receptor | Demonstrates high selectivity for D3 vs. D2 receptors, with the piperazine linking the aryl amide and phenyl groups. | mdpi.com |

Research Applications of Piperazine D10 in Drug Discovery and Development

Design and Development of Deuterated Piperazine-Based Therapeutics

The piperazine (B1678402) ring is recognized as a "privileged scaffold" in drug discovery, present in numerous approved drugs across various therapeutic areas, including anticancer, antimalarial, and antipsychotic agents. nih.govresearchgate.nettubitak.gov.tr Its utility stems from its unique physicochemical properties, such as its basicity, conformational rigidity, and its ability to improve the water solubility of drug molecules. nih.govresearchgate.net The design of deuterated piperazine-based therapeutics involves replacing the hydrogen atoms on the piperazine ring with deuterium (B1214612), creating compounds like Piperazine-D10. This modification is intended to enhance the metabolic stability of the drug without significantly altering its fundamental structure or interaction with its biological target. google.com

A primary goal of deuteration is to improve a drug's pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). mdpi.com The piperazine moiety is often a site of metabolic breakdown by enzymes such as cytochrome P450. liverpool.ac.uk By replacing the C-H bonds with stronger C-D bonds, the rate of metabolic cleavage can be reduced. assumption.edu

This slowing of metabolism can lead to several benefits:

Increased Half-life: A slower metabolic rate can extend the drug's circulation time in the body.

More Consistent Plasma Concentrations: Slower clearance can lead to less fluctuation in drug levels between doses, potentially improving therapeutic efficacy and reducing the risk of adverse effects associated with high peak concentrations. mdpi.com

Studies on various N-alkylamine-based pharmaceuticals have demonstrated that deuteration of the β-amino C-H bonds, such as those in a piperazine ring, can be achieved with high efficiency, leading to significantly more stable compounds. nih.gov For instance, research on a newly developed piperazine dithioctate formulation highlighted the importance of optimizing the pharmacokinetic profile for therapeutic success. nih.gov The use of this compound as a building block aims to confer these pharmacokinetic advantages to new drug candidates from the outset of the design process.

Drug metabolism can sometimes lead to the formation of reactive or toxic metabolites, which can cause adverse drug reactions. By altering the metabolic pathway, deuteration can potentially reduce or eliminate the production of these harmful byproducts. liverpool.ac.uk For example, if a specific C-H bond on the piperazine ring is the primary site for metabolic activation into a toxic quinone-imine metabolite, replacing it with a C-D bond could favor alternative, safer metabolic routes. liverpool.ac.ukthieme-connect.com

While piperazine itself is considered to have low toxicity at typical exposure levels, certain derivatives can exhibit toxicity. canada.ca Research into novel cinnamamide-piperazine derivatives, for example, involved assessing neuroprotection while also monitoring for potential cardiotoxicity through hERG binding assays. thieme-connect.com The strategic use of a deuterated scaffold like this compound could be a proactive measure to design safer drug candidates by minimizing the formation of undesirable metabolites.

Improved Pharmacokinetic Profiles through Deuteration

Studies on this compound in Specific Disease Models

The application of deuterated compounds is being explored in a multitude of disease areas. Given the established role of the piperazine scaffold in antimalarial drug discovery, this is a particularly relevant field for investigating the potential of this compound and its derivatives.

Malaria remains a significant global health threat, exacerbated by the spread of drug-resistant strains of the Plasmodium falciparum parasite. mesamalaria.org The piperazine ring is a key component in several effective antimalarial agents. nih.govmdpi.com Its inclusion in drug design is often aimed at overcoming resistance mechanisms, such as those seen with chloroquine (B1663885). google.com The development of deuterated piperazine derivatives represents a next-generation strategy to create more robust and effective antimalarials.

A critical benchmark for new antimalarial candidates is their ability to act against parasites that are resistant to older drugs like chloroquine (CQ). Numerous studies have shown that non-deuterated aryl-piperazine derivatives exhibit significant potency against CQ-resistant strains of P. falciparum. researchgate.netinsilico.eu For example, a library of piperazine-tethered thiazole (B1198619) compounds identified hits with potent activity against the multi-drug-resistant Dd2 strain. nih.gov

Compound TypeParasite StrainIC50 / EC50 (nM)Reference
Piperazine-tethered thiazole (Hit Compound 2291-61)Dd2 (CQ-Resistant)102 nih.gov
Pyridylpiperazine (Compound 7)Dd2 (CQ-Resistant)< 15 researchgate.net
2-Arylvinylquinoline with piperazine side chain (Compound 24)Dd2 (CQ-Resistant)< 15 google.com
Pyrido[1,2-a]benzimidazole with piperazine side-chain (Compound 33)NF54 (CQ-Sensitive)12 mesamalaria.org
4-Aminoquinoline derivative (BAQ)W2 (CQ-Resistant)~40-80 plos.org4-Aminoquinoline derivative (BAQ)3D7 (CQ-Sensitive)~10-20 plos.org

IC50/EC50: The concentration of a drug that inhibits parasite growth by 50%. Lower values indicate higher potency.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. mdpi.com For aryl-piperazine antimalarials, SAR studies have established that substitutions on the piperazine ring can dramatically affect potency. insilico.eu For example, an unsubstituted terminal secondary amino group on the piperazine often leads to higher potency against CQ-resistant strains. insilico.eu

In the context of deuterated derivatives, the "activity" being modulated is primarily metabolic stability. Deuteration is a subtle structural change that does not significantly alter the steric or electronic properties that govern how the drug binds to its target. rsc.org Therefore, the key SAR insight is that replacing metabolically vulnerable hydrogens on the piperazine ring with deuterium can enhance the drug's in vivo performance without disrupting the established SAR for target binding. The goal is to combine the optimal structural features for antiplasmodial activity (identified through traditional SAR) with the metabolic stability conferred by deuteration, leading to a superior antimalarial candidate.

Efficacy against Chloroquine-Sensitive and Resistant Strains

Neuroprotective Effects of Piperazine Derivatives

The potential of piperazine derivatives to protect the nervous system is a significant area of research. These compounds have shown promise in preclinical models of neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govnih.gov

One line of investigation has focused on the role of piperazine derivatives as iron chelators. nih.gov In cellular models of Parkinson's disease, certain polysubstituted piperazine derivatives have demonstrated the ability to provide sustained neuroprotection to vulnerable dopaminergic neurons. nih.gov Interestingly, this neuroprotective effect was not directly correlated with the compounds' affinity for iron, suggesting complex mechanisms of action. nih.gov

Another promising avenue involves the activation of the transient receptor potential canonical 6 (TRPC6) channel. nih.gov Studies have identified piperazine (PPZ) and its derivatives as potential lead molecules for Alzheimer's disease therapeutics. nih.gov In laboratory models, PPZ was shown to protect mushroom spines from amyloid toxicity and restore long-term potentiation in hippocampal slices from a mouse model of Alzheimer's. nih.gov The underlying neuroprotective mechanism appears to be the activation of neuronal store-operated calcium entry in spines. nih.gov

Furthermore, research into novel cinnamamide-piperidine and piperazine derivatives has identified compounds with potent neuroprotective activity in models of glutamate-induced neurotoxicity. researchgate.netscilit.com One particular derivative, compound 9d, exhibited neuroprotective effects comparable to the reference compound Fenazinel and showed moderate activity in in vivo models of stroke, highlighting its potential for further development. researchgate.net

Anticancer Research with Deuterated Piperazine Analogues

The piperazine scaffold is a privileged structure in anticancer drug design, with numerous FDA-approved drugs incorporating this moiety. researchgate.nettubitak.gov.tr The introduction of deuterium in piperazine analogues, creating compounds like this compound, is a strategy being explored to enhance their therapeutic properties.

Piperazine derivatives have demonstrated a wide range of anticancer activities. researchgate.netontosight.airesearchgate.net They are integral to the structure of notable anticancer drugs such as imatinib (B729), dasatinib, and bosutinib. unimi.itresearchgate.net Research has shown that N-substituted piperazines are a crucial structural component for anticancer effects. nih.gov

Recent studies have focused on designing and synthesizing novel piperazine derivatives with potent antiproliferative activity. For instance, a series of methanesulfonyl-piperazine-based dithiocarbamates were synthesized and evaluated for their anti-lung carcinoma effects. nih.gov Compounds with specific substitutions on the aryl ring, such as 2-chlorophenyl and 2,4-dimethylphenyl moieties, demonstrated the most potent antiproliferative activity. nih.gov

In another study, a library of 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives was screened for selective cytotoxic activity against breast cancer cells. unimi.itresearchgate.net Several compounds showed high selective anticancer activity against breast cancer cells and, in some cases, against non-small cell lung cancer cells as well, marking them as promising hit compounds for further development. unimi.itresearchgate.net The structure-activity relationship analysis revealed that the presence of an electron-withdrawing group, like a nitro group, on the phenyl ring of the urea (B33335) function was important for activity. unimi.it

Antifungal and Antibacterial Properties of Piperazine Derivatives

Piperazine derivatives have emerged as a versatile class of compounds with significant antimicrobial properties, showing activity against a spectrum of bacteria and fungi. ontosight.aiijpras.comresearchgate.net

Several studies have highlighted the potent antibacterial and antifungal activity of newly synthesized piperazine derivatives. For example, a series of N-alkyl and N-aryl piperazine derivatives showed significant activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. nih.gov While their antifungal activity against Aspergillus species was less pronounced, these findings underscore their potential as antibacterial agents. nih.gov

Similarly, novel hybrid quinazolinone–piperazine derivatives have demonstrated impressive antifungal and antibacterial properties against a panel of microbes including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. ijpras.com Specific derivatives, PRP7A6, PRP7A8, and PRP7A11, were identified as having the most potent antimicrobial effects. ijpras.com

Further research into piperazine analogs containing azole moieties revealed that those with an imidazole (B134444) group possessed better antibacterial and antifungal activity compared to those with a triazole moiety. japsonline.com These compounds were effective against Pseudomonas aeruginosa and Candida albicans, although Staphylococcus aureus showed strong resistance. japsonline.com Another study synthesized piperazine derivatives that exhibited significant antimicrobial and antifungal properties against a range of bacteria and fungi, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net

The antimicrobial potential of piperazine derivatives is a recurring theme in the scientific literature, with various studies confirming their broad-spectrum activity. derpharmachemica.com

Antinociceptive Activities and Opioidergic System Involvement

Recent research has illuminated the potential of piperazine derivatives in pain management, demonstrating their antinociceptive (pain-relieving) effects through mechanisms that involve the opioidergic system. nih.govmdpi.com

A study focused on novel molecules combining thiazole and piperazine rings revealed significant antinociceptive properties. nih.govmdpi.comresearchgate.net In vivo tests showed that specific compounds significantly prolonged the reaction times of animals in pain models, indicating centrally mediated antinociceptive activities. nih.govresearchgate.net These compounds also reduced pain-related behaviors in other tests, suggesting peripheral antinociceptive activity. nih.govresearchgate.net

Crucially, the antinociceptive effects of these active compounds were abolished by pre-treatment with naloxone, a non-selective opioid receptor antagonist. nih.govmdpi.com This finding strongly indicates the involvement of opioidergic mechanisms in their mode of action. nih.govmdpi.com The interaction with the opioid system is a known pathway for pain relief, as opioid drugs produce antinociceptive effects by activating opioid receptors in both the central and peripheral nervous systems. scielo.org.mx

Furthermore, dual-acting compounds targeting both histamine (B1213489) H3 and sigma-1 receptors, which incorporate a piperazine moiety, have shown promising antinociceptive activity in vivo. acs.org The antagonism of the σ1 receptor is known to enhance opioid analgesia, suggesting a synergistic potential for these multi-target ligands in developing novel pain therapies. acs.org

Computational Studies and In Silico Modeling for this compound Research

Computational methods are playing an increasingly vital role in the research and development of piperazine-based compounds, including this compound. nih.govnih.gov These in silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, provide valuable insights into the compounds' properties and interactions, accelerating the drug discovery process. nih.govnih.govugm.ac.id

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net This method is particularly useful for predicting the activity of new, unsynthesized compounds and for optimizing the structure of existing ones.

In the context of piperazine derivatives, QSAR studies have been employed to understand the structural features that contribute to their therapeutic effects. For instance, QSAR models have been developed for aryl-piperazine derivatives to predict their antimalarial potency against different strains of Plasmodium falciparum. researchgate.netinsilico.eu These models, which can be linear or based on more complex methodologies, help in identifying key molecular descriptors that influence activity. insilico.eu

Furthermore, QSAR has been applied in the design of novel quinolinone-based thiosemicarbazones with antituberculosis activity, where the model suggested the pivotal role of van der Waals volume, electron density, and electronegativity. nih.gov The reliability of these models is often assessed through rigorous validation procedures and applicability domain analysis to ensure their predictive power. nih.gov The use of QSAR helps to streamline the design of new compounds with potentially enhanced biological activity. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule (receptor), such as a protein. nih.gov This method is instrumental in understanding the binding modes and affinities of drug candidates.

For piperazine derivatives, molecular docking studies have provided crucial insights into their interactions with various biological targets. For example, in the study of thiazole-piperazine derivatives with antinociceptive activity, molecular docking simulations demonstrated significant interactions between the active compounds and µ- and δ-opioid receptor proteins, supporting the pharmacological findings. nih.govmdpi.com Similarly, docking studies on arylpiperazine ligands with the α1A adrenergic receptor helped to explain their binding affinities and identify key interactions within the receptor's binding pocket. chalcogen.ro

Future Directions and Emerging Research Avenues for Piperazine D10

Exploration of Novel Deuteration Strategies

The synthesis of deuterated compounds like Piperazine-D10 is a critical area of research, with a focus on developing more efficient, selective, and scalable methods. Traditional approaches are being supplemented and replaced by novel strategies that offer greater control over the deuteration process.

Recent advancements in deuteration methodologies are moving beyond conventional techniques. researchgate.net These include hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration. researchgate.net HIE reactions, in particular, have seen significant progress, with the development of metal-free and photocatalytic methods. d-nb.infoacs.org These newer strategies often utilize readily available and inexpensive deuterium (B1214612) sources, such as heavy water (D₂O), making the synthesis more cost-effective and environmentally benign. d-nb.infoacs.org

A notable development is the stereoselective synthesis of deuterated piperazines. One such method involves the reduction of norephedrine-derived bisoxazolidines using reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or borane-tetrahydrofuran (B86392) complex (BD₃·THF). thieme-connect.comthieme-connect.com This approach allows for the stereoselective incorporation of deuterium atoms into the piperazine (B1678402) ring, yielding specifically labeled isomers such as 2,3-d₂-piperazine and 2,2,3,3-d₄-piperazine. thieme-connect.comthieme-connect.com Such precise control over the location of deuterium atoms is invaluable for mechanistic studies and for fine-tuning the properties of the resulting compounds.

Future research in this area is expected to focus on expanding the toolkit of deuteration reactions applicable to cyclic amines. This includes the development of catalysts that can direct deuteration to specific C-H bonds with high selectivity, and the optimization of reaction conditions to improve yields and isotopic enrichment. d-nb.info

Advancements in Analytical Techniques for Deuterated Compounds

The increasing use of deuterated compounds has driven parallel advancements in analytical techniques for their characterization and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of these analytical efforts.

Deuterium NMR (²H NMR) has emerged as a powerful tool for the analysis of highly deuterated compounds. sigmaaldrich.com While proton NMR (¹H NMR) is limited by weak residual signals in highly enriched compounds, ²H NMR provides direct information about the deuterated sites, allowing for structural verification and determination of isotopic enrichment. sigmaaldrich.comwikipedia.org A key advantage of ²H NMR is the ability to use non-deuterated solvents, which simplifies sample preparation. sigmaaldrich.com However, ²H NMR is less sensitive than ¹H NMR and may require longer acquisition times. sigmaaldrich.com The use of deuterated solvents like chloroform-d (B32938) (CDCl₃) and deuterium oxide (D₂O) remains standard in ¹H NMR to avoid solvent interference. labinsights.nlsavemyexams.comtcichemicals.com

Mass spectrometry is another indispensable technique, particularly when coupled with chromatography methods like HPLC (High-Performance Liquid Chromatography). nih.gov LC-MS/MS is widely used to quantify deuterated internal standards, such as this compound, in complex biological matrices. nih.govacanthusresearch.com The mass difference between the deuterated standard and the non-labeled analyte allows for their distinct detection, which is crucial for accurate quantification. acanthusresearch.com High-resolution mass spectrometry can further enhance the accuracy of drug metabolite identification by precisely filtering for the specific mass shift between the labeled and unlabeled compounds. mdpi.com

Future developments in analytical techniques will likely focus on improving the sensitivity and resolution of both NMR and MS methods. For instance, advancements in cryogenically cooled NMR probes could enhance the sensitivity of ²H NMR, while new ionization techniques in mass spectrometry could improve the detection of deuterated compounds in trace amounts.

Expanded Applications in Preclinical and Clinical Research

This compound and other deuterated compounds are finding expanding roles in preclinical and clinical research, primarily due to their utility as stable isotope-labeled (SIL) internal standards. acanthusresearch.com The nearly identical chemical and physical properties of a SIL internal standard to its non-labeled counterpart ensure that it behaves similarly during sample preparation and analysis, correcting for variations and improving the accuracy and reproducibility of quantitative assays. acanthusresearch.comscioninstruments.com

In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of drugs, deuterated internal standards are considered the gold standard for LC-MS/MS bioanalysis. acanthusresearch.comnebiolab.comsymeres.com Regulatory agencies often recommend the use of SIL internal standards for bioanalytical method validation. nih.gov The use of a deuterated standard like this compound can provide a reliable tool for regulatory bioanalysis, which is essential for both new drug development and for bioequivalence studies of generic medicines. nih.govnih.gov

Beyond their use as internal standards, deuterated compounds are also being explored for their potential therapeutic benefits. The "deuterium effect" can alter the metabolic pathways of a drug, potentially leading to improved pharmacokinetic profiles, reduced toxicity, and enhanced efficacy. nih.gov While this compound itself is a simple molecule, the principles of its use and the insights gained from its application can be extended to more complex deuterated drug candidates. nih.gov The development of novel radiosensitizers and other therapeutic agents often involves extensive preclinical and clinical assessment, where the use of deuterated analogs can play a significant role. nih.goveuropa.eu

Future research will likely see an expansion in the types of preclinical and clinical studies where deuterated compounds are employed. This could include more widespread use in metabolomics to trace metabolic pathways and in the development of personalized medicine, where understanding individual drug metabolism is key. wiseguyreports.commetsol.com

Integration with Advanced Drug Discovery Platforms

The unique properties of deuterated compounds are being integrated with advanced drug discovery platforms to accelerate the identification and development of new medicines. High-throughput screening (HTS) and computational modeling are two key areas where this integration is proving to be particularly valuable.

High-throughput screening involves the rapid testing of large libraries of compounds to identify potential drug candidates. bmglabtech.com The use of deuterated compounds in HTS assays, particularly in conjunction with mass spectrometry, allows for the direct, label-free quantification of substrates and products. researchgate.netnih.gov This approach can be faster, cheaper, and more physiologically relevant than traditional fluorescence- or luminescence-based assays. nih.gov For example, a mass spectrometry-based HTS assay using a deuterium-labeled substrate was successfully developed to screen for inhibitors of stearoyl-CoA desaturase. researchgate.net

Computational tools are also being developed to leverage the data from stable isotope-labeled compounds. In drug metabolism studies, software can be used to analyze LC-MS data from both a deuterated and a non-deuterated compound to computationally align the two datasets and filter for ions with a specific mass shift. mdpi.com This allows for the rapid and comprehensive identification of drug metabolites, which is a critical step in drug discovery. mdpi.comresearchgate.net

The integration of deuterated compounds with these advanced platforms is expected to become more seamless in the future. The development of artificial intelligence and machine learning algorithms could further enhance the analysis of data from HTS and metabolomics studies, leading to more rapid and cost-effective drug discovery. bmglabtech.com As the synthesis of deuterated compounds becomes more routine, their application in these integrated platforms will likely expand, making them a standard tool in the drug discovery pipeline.

Q & A

Basic: What methodologies are recommended for synthesizing Piperazine-D10 with high isotopic purity?

Answer:
this compound synthesis typically involves deuteration of the parent compound using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. Key steps include:

  • Deuteration Protocol : React piperazine with excess D₂O in a sealed reactor at 80–100°C for 48–72 hours, ensuring complete H/D exchange at all ten positions .
  • Purification : Use recrystallization in deuterated solvents (e.g., DMSO-d₆) or column chromatography to remove non-deuterated impurities .
  • Isotopic Confirmation : Validate purity via ¹H NMR (absence of proton signals) and mass spectrometry (expected m/z 112.2 for C₄D₁₀N₂⁺) .

Basic: How can researchers confirm the isotopic purity of this compound?

Answer:
Isotopic purity is assessed using:

  • ¹H NMR Spectroscopy : A pure sample will show no residual proton signals in the 2.5–3.5 ppm region (characteristic of piperazine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Look for the molecular ion peak at m/z 112.2 (calculated for C₄D₁₀N₂⁺) with <1% deviation .
  • Elemental Analysis : Compare experimental vs. theoretical deuterium content (≥98 atom% D) .

Advanced: How should researchers address discrepancies in reported physicochemical properties of this compound (e.g., solubility, melting point)?

Answer:
Contradictions often arise from differences in experimental conditions or isotopic impurities. To resolve:

  • Standardize Conditions : Measure solubility in deuterated solvents (e.g., D₂O, CDCl₃) under controlled temperatures (25°C ± 0.5°C) to avoid solvent isotope effects .
  • Validate Purity : Ensure isotopic purity ≥98% via NMR and HRMS before testing properties .
  • Cross-Reference Databases : Compare results with NIST Chemistry WebBook data (e.g., melting point: 105–107°C for pure this compound) .

Advanced: What strategies optimize the use of this compound in metabolic tracer studies?

Answer:
this compound serves as a stable isotope tracer in pharmacokinetic studies. Key considerations:

  • Dosing Protocol : Administer deuterated and non-deuterated compounds in a 1:1 ratio to minimize kinetic isotope effects .
  • LC-MS/MS Analysis : Use multiple reaction monitoring (MRM) for specific transitions (e.g., m/z 112 → 70 for this compound) to distinguish from endogenous analogs .
  • Data Normalization : Correct for natural abundance deuterium using blank matrices .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of fine powders .
  • Spill Management : Neutralize spills with 5% acetic acid and dispose as hazardous waste .

Advanced: How can this compound be integrated into NMR-based structural studies of drug-receptor interactions?

Answer:
Deuterated piperazine enhances signal resolution in ²H-NMR studies:

  • Sample Preparation : Incorporate this compound into ligand-binding assays at 1–10 mM concentrations in D₂O-based buffers .
  • Signal Acquisition : Use ²H decoupling and long relaxation delays (T₁ ~5–10 s) to improve sensitivity .
  • Data Interpretation : Compare chemical shift perturbations (Δδ >0.1 ppm) between deuterated and non-deuterated ligands to map binding sites .

Basic: What analytical standards and reference materials are recommended for this compound quantification?

Answer:

  • USP Standards : Use Pharmacopeial-grade this compound (CAS 362049-61-4) with certified purity ≥98% .
  • Chromatographic Methods : Employ HPLC with a C18 column (mobile phase: 0.1% TFA in H₂O/MeOH) and UV detection at 210 nm .
  • Calibration Curves : Prepare standards in deuterated solvents to match sample matrices .

Advanced: How do researchers mitigate isotopic scrambling during long-term stability studies of this compound?

Answer:
Deuterium loss can occur under acidic/basic conditions. Mitigation strategies:

  • Storage Conditions : Keep samples at -20°C in inert atmospheres (N₂ or Ar) to prevent H/D exchange .
  • Buffering : Use pH-neutral deuterated buffers (e.g., phosphate buffer in D₂O, pD 7.4) for aqueous solutions .
  • Stability Monitoring : Perform monthly HRMS checks to detect isotopic degradation (>2% H recovery warrants reprocessing) .

Basic: What are the key differences in synthetic pathways between this compound and non-deuterated analogs?

Answer:

  • Deuterated Reagents : Replace H₂O with D₂O and HCl with DCl in hydrolysis steps .
  • Reaction Kinetics : Deuteration reactions require longer durations (72 vs. 24 hours) due to slower H/D exchange .
  • Yield Optimization : Use excess deuterated reagents (2–3x stoichiometric) to compensate for equilibrium limitations .

Advanced: How can computational modeling enhance the application of this compound in drug design?

Answer:

  • Molecular Dynamics (MD) : Simulate deuterated ligand-receptor interactions using AMBER or GROMACS with modified force fields for deuterium .
  • Isotope Effect Prediction : Calculate vibrational frequency differences (DFT/B3LYP) to anticipate kinetic isotope effects (KIE) in metabolic pathways .
  • Docking Studies : Compare binding affinities of deuterated vs. non-deuterated ligands using AutoDock Vina .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.